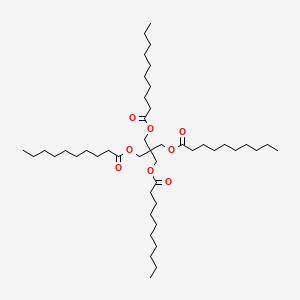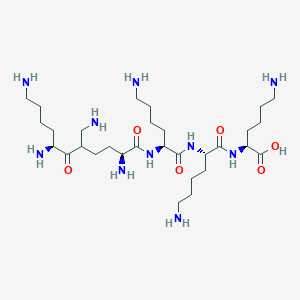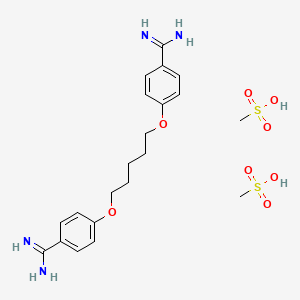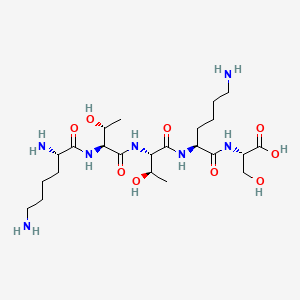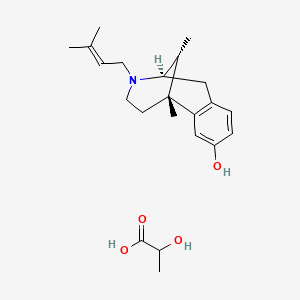
NNC 55-0396 dihydrochloride
Overview
Description
NNC 55-0396 is a highly selective T-type calcium channel blocker. It has been identified as a potential therapeutic agent due to its ability to inhibit calcium channels, which play a crucial role in various physiological processes. This compound has shown promise in the treatment of neurological diseases and cancer by targeting specific cellular pathways .
Scientific Research Applications
NNC 55-0396 has a wide range of scientific research applications, including:
Neurological Research: It is used to study the role of T-type calcium channels in neurological disorders and to develop potential treatments for conditions such as epilepsy and neuropathic pain
Cancer Research: NNC 55-0396 has shown potential in inhibiting tumor growth and angiogenesis by targeting hypoxia-inducible factor-1α (HIF-1α) signaling pathways
Cardiovascular Research: The compound is also used to investigate the role of calcium channels in cardiovascular diseases and to develop new therapeutic strategies
Pharmacological Studies: NNC 55-0396 serves as a tool compound in pharmacological studies to understand the mechanisms of calcium channel blockers and their effects on cellular processes
Mechanism of Action
NNC 55-0396 exerts its effects by selectively inhibiting T-type calcium channels. These channels are involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction. By blocking these channels, NNC 55-0396 can modulate calcium influx, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it suppresses the stabilization of hypoxia-inducible factor-1α (HIF-1α), thereby inhibiting angiogenesis and tumor growth .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
NNC 55-0396 dihydrochloride interacts with T-type calcium channels, specifically the Cav3.1 T-type channels . It inhibits these channels, thereby affecting the flow of calcium ions, which are crucial for various cellular functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It suppresses mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of T-type calcium channels, specifically the Cav3.1 T-type channels . By blocking these channels, this compound prevents the flow of calcium ions, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tremor in GABAA receptor α1 subunit null mice at a dosage of 20 mg/kg . In the harmaline model, this compound at 12.5 mg/kg suppressed harmaline-induced tremor by half by 20 –100 min .
Preparation Methods
Synthetic Routes and Reaction Conditions
NNC 55-0396 can be synthesized through a series of chemical reactions involving the formation of a cyclopropanecarboxylic acid ester. The synthetic route typically involves the following steps:
Formation of the benzimidazole derivative: This step involves the reaction of a benzimidazole compound with a suitable alkylating agent to form the desired benzimidazole derivative.
Cyclopropanation: The benzimidazole derivative is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane derivative with a suitable carboxylic acid to form NNC 55-0396
Industrial Production Methods
The industrial production of NNC 55-0396 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain NNC 55-0396 with high purity .
Chemical Reactions Analysis
Types of Reactions
NNC 55-0396 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of NNC 55-0396.
Substitution: NNC 55-0396 can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NNC 55-0396 .
Comparison with Similar Compounds
Similar Compounds
Mibefradil: Another T-type calcium channel blocker with similar properties to NNC 55-0396.
TTA-A2: A selective T-type calcium channel antagonist used in neurological research.
Z944: A potent T-type calcium channel inhibitor with applications in pain management.
Uniqueness of NNC 55-0396
NNC 55-0396 is unique due to its high selectivity for T-type calcium channels and its ability to inhibit HIF-1α signaling pathways. This dual mechanism of action makes it a promising candidate for the treatment of both neurological disorders and cancer .
properties
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQNBXHUMKLFW-HNQRYHMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017615 | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357400-13-6 | |
| Record name | NNC-55-0396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-55-0396 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





